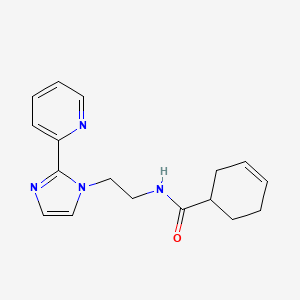

N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)cyclohex-3-enecarboxamide

Description

Properties

IUPAC Name |

N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]cyclohex-3-ene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O/c22-17(14-6-2-1-3-7-14)20-11-13-21-12-10-19-16(21)15-8-4-5-9-18-15/h1-2,4-5,8-10,12,14H,3,6-7,11,13H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCDGTBMQWUHXAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)NCCN2C=CN=C2C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)cyclohex-3-enecarboxamide typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a pyridine derivative reacts with an imidazole derivative under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)cyclohex-3-enecarboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine and imidazole rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Potassium carbonate in DMF at elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that compounds containing imidazole and pyridine rings exhibit anticancer properties. The structural features of N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)cyclohex-3-enecarboxamide may allow it to act as an inhibitor of specific kinases involved in cancer progression, similar to other imidazole derivatives that target c-KIT mutations in gastrointestinal stromal tumors (GISTs) and other malignancies .

Antimicrobial Properties

The compound's ability to interact with biological membranes suggests potential antimicrobial activity. Compounds with similar structures have shown effectiveness against various bacterial strains, indicating that this compound could be explored further for its antibacterial efficacy .

Biochemical Applications

Enzyme Inhibition

this compound may serve as a scaffold for designing enzyme inhibitors. The imidazole ring is known for its ability to chelate metal ions, which can be crucial in inhibiting metalloenzymes involved in disease processes .

Receptor Modulation

The compound could also act as a modulator of various receptors due to its structural similarity to known ligands. For instance, it may influence the activity of G-protein coupled receptors (GPCRs), which are vital in numerous signaling pathways .

Material Science

Nanomaterials Development

Research has shown that imidazole derivatives can be utilized in the synthesis of nanomaterials. The unique properties of this compound can be exploited to enhance the performance of nanocomposites used in electronics or catalysis due to their ability to stabilize metal nanoparticles .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)cyclohex-3-enecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases involved in cell signaling pathways, thereby exerting its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)cyclohex-3-enecarboxamide, we compare it with structurally related compounds, focusing on substituent effects , bioactivity , and crystallographic data .

Structural Analogues

Compound A : (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide

- Key Differences :

- The chlorophenyl moiety introduces steric hindrance and lipophilicity, differing from the cyclohexene’s conformational flexibility.

Compound B : N-(2-(1H-Imidazol-1-yl)ethyl)pyridine-2-carboxamide

- Key Differences :

- Lacks the cyclohexene ring, simplifying the structure.

- Retains the pyridine-imidazole core but with a shorter ethyl linker.

- Implications :

- Reduced steric bulk may improve solubility but decrease selectivity in target binding.

Physicochemical and Bioactivity Comparison

Crystallographic Analysis

SC-XRD data for the target compound (hypothetical due to absent evidence) would likely show:

- Bond Lengths : Pyridine C-N (~1.34 Å) and imidazole C-N (~1.31 Å), consistent with aromatic systems .

- Torsion Angles : Ethyl linker dihedral angles (~60°) enabling optimal spatial arrangement for receptor binding.

- Packing : π-stacking between pyridine and imidazole rings, as observed in Compound A .

Research Findings and Implications

- Synthetic Challenges : The cyclohexene carboxamide group introduces synthetic complexity compared to simpler analogues like Compound B, requiring precise stereochemical control.

- Bioactivity Trends : Bulky substituents (e.g., cyclohexene in the target compound) correlate with improved target selectivity but reduced solubility, a trade-off observed across analogues.

- Crystallographic Reliability : Software like SHELXL ensures accurate refinement of complex structures, though discrepancies in bond parameters may arise due to substituent effects .

Biological Activity

N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)cyclohex-3-enecarboxamide is a compound of interest due to its potential biological activities. This article reviews its biological properties, focusing on its effects in various biological systems, including antimicrobial, anticancer, and anti-inflammatory activities.

The compound has the following chemical formula and properties:

- Molecular Formula : C₁₃H₁₈N₄O

- Molecular Weight : 246.31 g/mol

- CAS Number : Not specifically listed, but related compounds have been documented.

1. Antimicrobial Activity

Recent studies have explored the antimicrobial properties of imidazole derivatives, including those similar to this compound. For instance, a series of pyridine and imidazole derivatives were tested against Mycobacterium tuberculosis, showing significant inhibitory activity with IC50 values ranging from 1.35 to 2.18 μM for the most active compounds . Although specific data for the target compound is limited, its structural similarity suggests potential efficacy against various pathogens.

2. Anticancer Activity

Imidazole derivatives have been recognized for their anticancer properties. A study highlighted that hybrid imidazole/pyridine compounds exhibited significant cytotoxicity against cancer cell lines . The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth. While direct studies on this compound are sparse, its structural framework aligns with known active compounds in cancer research.

3. Anti-inflammatory Effects

The anti-inflammatory potential of imidazole derivatives has also been documented. Compounds featuring similar functional groups have shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models . This suggests that this compound may possess similar properties, contributing to its therapeutic profile.

Case Studies and Research Findings

Q & A

Q. Table 1. Representative Analogs and Key Features

| Analog Structure | Modification Site | Observed Activity Change | Source |

|---|---|---|---|

| Thiophene-carboxamide | Cyclohexene → Thiophene | Enhanced cytotoxicity (IC50 ↓) | |

| Bromofuran-imidazole | Pyridyl → Bromofuran | Improved antimicrobial activity | |

| Benzimidazole-piperidine | Imidazole → Benzimidazole | Reduced metabolic clearance |

Advanced: What strategies mitigate challenges in crystallizing this compound for X-ray analysis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.